molecular formula C15H24O B8052750 (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one

Cat. No.: B8052750
M. Wt: 220.35 g/mol
InChI Key: VCOCESNMLNDPLX-IXPVHAAZSA-N
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Description

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by its rigid bicyclic framework, which includes multiple stereocenters, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one typically involves multi-step organic reactions One common synthetic route starts with the cyclization of suitable precursors under acidic or basic conditions to form the bicyclic core

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate hydrogenation and other key steps in the synthesis. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the ketone carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one is used as a model compound for studying stereochemistry and reaction mechanisms. Its rigid structure and multiple stereocenters make it ideal for exploring stereoselective reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure can be modified to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it valuable for producing pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, influencing biological pathways and processes. Detailed studies on its binding interactions and effects on cellular functions are ongoing.

Comparison with Similar Compounds

Similar Compounds

    (2R,4aR,8aR)-Decahydronaphthalen-2-ol: Shares a similar bicyclic structure but differs in functional groups.

    2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: Another structurally related compound with different substituents.

Uniqueness

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its rigid structure and multiple stereocenters make it particularly valuable for studying stereoselective reactions and designing biologically active molecules.

Properties

IUPAC Name

(3R,6R,9R)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCESNMLNDPLX-IXPVHAAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=O)[C@H]2[C@]13CC[C@H](C3)C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29461-14-1
Record name (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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